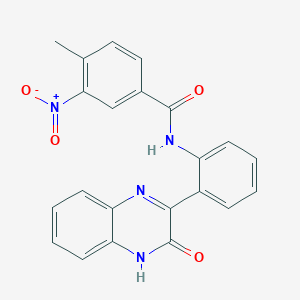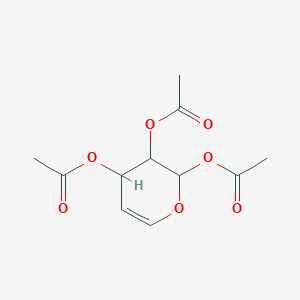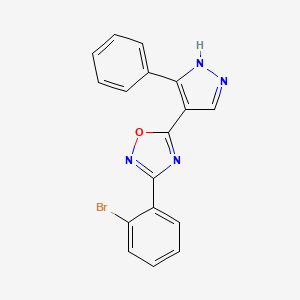![molecular formula C23H24N4O3 B14109501 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B14109501.png)
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that features both quinoxaline and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic systems makes this compound a subject of interest in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions
Preparation of Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.
Formation of Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the quinoxaline and indole moieties through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Quinoxaline and indole derivatives with hydroxyl or carbonyl groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Halogenated or nitrated derivatives of the indole and quinoxaline rings.
Wissenschaftliche Forschungsanwendungen
N~1~-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2-[2,3-dioxo-3,4-dihydro-1H-indol-1-yl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide: Similar structure but with an indole moiety instead of quinoxaline.
N-{2-[2,3-dioxo-3,4-dihydro-1H-isoindol-1-yl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide: Contains an isoindole ring instead of quinoxaline.
Uniqueness
The uniqueness of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide lies in its dual presence of quinoxaline and indole moieties, which endows it with a broad spectrum of biological activities and potential therapeutic applications. This combination of heterocyclic systems is relatively rare and offers unique opportunities for drug development and material science.
Eigenschaften
Molekularformel |
C23H24N4O3 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C23H24N4O3/c1-26-15-16(17-8-2-4-10-19(17)26)7-6-12-21(28)24-13-14-27-20-11-5-3-9-18(20)25-22(29)23(27)30/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,24,28)(H,25,29) |
InChI-Schlüssel |
XAORWNUIVPBXBR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B14109421.png)


![1,3-Dimethyl-5-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14109450.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109451.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B14109479.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14109495.png)
![4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B14109510.png)

![4-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14109524.png)

![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B14109526.png)
